2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde
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Overview
Description
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a benzaldehyde group attached to a tetrahydropyran-2-yl-oxy-methyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde typically involves the protection of benzaldehyde with tetrahydropyran (THP) to form the THP-protected benzaldehyde. This is achieved through the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst . The reaction conditions usually involve mild temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions are used to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic acid.
Reduction: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for aldehydes.
Biology: Utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it interacts with reducing agents.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde without the THP group.
2-[[(Methoxymethyl)oxy]methyl]benzaldehyde: Similar structure but with a methoxymethyl group instead of the THP group.
2-[[(Ethoxymethyl)oxy]methyl]benzaldehyde: Similar structure but with an ethoxymethyl group instead of the THP group.
Uniqueness
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is unique due to the presence of the THP group, which provides stability and protection to the aldehyde group during chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.
Properties
IUPAC Name |
2-(oxan-2-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,9,13H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNADMYWSPCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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